2-amino-6-(cyclopentylamino)-1H-pyrimidin-4-one, with the CAS number 7400-24-0, is a heterocyclic compound belonging to the pyrimidine family. This compound features a pyrimidine ring substituted with an amino group and a cyclopentylamino group. Its molecular formula is , and it has a molecular weight of approximately 194.23 g/mol. The compound is primarily of interest in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound is classified as an organic nitrogen-containing heterocycle, specifically a pyrimidinone derivative. It can be sourced from chemical suppliers and is often used in research settings for its potential biological activities. Its properties and applications are documented in various chemical databases, including ChemSrc and ChemicalBook .
The synthesis of 2-amino-6-(cyclopentylamino)-1H-pyrimidin-4-one can be approached through several methods, typically involving the condensation of appropriate precursors. A common synthetic route involves the reaction of 2-amino-4-hydroxy-pyrimidine with cyclopentylamine under controlled conditions.
The molecular structure of 2-amino-6-(cyclopentylamino)-1H-pyrimidin-4-one consists of a pyrimidine ring with two substituents:
The compound can participate in various chemical reactions typical for amino-substituted pyrimidines, including:
The reactivity is influenced by the electron-donating nature of the amino groups and the steric effects introduced by the cyclopentyl group, which can affect reaction rates and mechanisms.
2-amino-6-(cyclopentylamino)-1H-pyrimidin-4-one has potential applications in:
Due to its structural characteristics, it may also serve as a scaffold for designing novel therapeutic agents aimed at various biological pathways related to cancer treatment or metabolic disorders .
Pyrimidine stands as a fundamental heterocyclic aromatic framework (C₄H₄N₂) characterized by nitrogen atoms at the 1- and 3-positions within its six-membered ring. This electron-deficient π-system exhibits distinctive reactivity patterns, facilitating nucleophilic substitutions at the 2-, 4-, and 6-positions while enabling electrophilic attack at C5 [3]. Naturally occurring pyrimidine derivatives—including cytosine, thymine, and uracil—serve as indispensable nucleotide building blocks in DNA and RNA, engaging in specific hydrogen-bonding interactions with purine counterparts to maintain genetic fidelity [3] [7]. Their inherent biological recognition mechanisms have positioned pyrimidine scaffolds as privileged structures in rational drug design.
Table 1: Clinically Approved Pyrimidine-Based Therapeutics
Drug Name | Therapeutic Category | Molecular Target | Key Pyrimidine Modification |
---|---|---|---|
5-Fluorouracil | Antineoplastic | Thymidylate synthase | Fluorination at C5 |
Trifluridine | Antiviral | Viral DNA polymerase | Trifluoromethyl substitution |
Zidovudine | Anti-HIV | Reverse transcriptase | Azido functionalization |
Trimethoprim | Antibacterial | Dihydrofolate reductase | 2,4-Diaminopyrimidine core |
Minoxidil | Antihypertensive | Potassium channel activator | 4,6-Diamino-1,2-dihydropyrimidine-2-one |
The broad pharmacological versatility of synthetic pyrimidine derivatives spans antimicrobial, antiviral, and anticancer applications, attributable to their capacity for: 1) Mimicking endogenous nucleotide substrates to inhibit essential enzymes; 2) Facilitating diverse non-covalent interactions (hydrogen bonding, π-stacking, hydrophobic contacts) with biological targets; and 3) Enabling extensive structural diversification at multiple ring positions to fine-tune drug-like properties [5] [7]. This adaptability has cemented pyrimidines as molecular chameleons in medicinal chemistry, comprising approximately 50% of all approved small-molecule kinase inhibitors.
The prototypical 2-aminopyrimidin-4-one scaffold gains substantial pharmacological leverage through strategic substitution at C6. Replacement of simple alkyl groups with the cyclopentylamino moiety introduces critical three-dimensional topology absent in planar analogues. This modification generates a conformationally constrained hydrophobic domain that enhances target complementarity within enzyme allosteric pockets [6] [10]. The compound’s chemical identity is defined by:
Comparative analysis with structurally analogous compounds reveals distinctive advantages of the cyclopentyl group:
Table 2: Structure-Activity Relationship (SAR) of C6-Substituted 2-Aminopyrimidin-4-ones
C6 Substituent | Aurora B IC₅₀ (nM) | Aqueous Solubility (mg/mL) | Key Pharmacological Observations |
---|---|---|---|
Cyclopentylamino | 293 | 2.8* | Optimal kinase selectivity profile |
Cyclohexylamino | 427 | 1.5 | Moderate CYP3A4 inhibition |
4-Chloro-3-(trifluoromethyl)phenyl | 309 | 0.3 | Enhanced potency but compromised solubility |
Pyrrolidinyl | 510 | 5.6 | Reduced off-target binding |
*Estimated based on structural analogues [2] [4] [6] |
The compound’s solubility profile merits particular attention: Its polar lactam group and secondary amine confer moderate water solubility (~2.8 mg/mL), significantly enhanced in acidic buffers through salt formation. This contrasts sharply with lipophilic analogues bearing aromatic C6 substituents (<0.5 mg/mL solubility), which frequently present formulation challenges [2] [6]. Molecular hybridization strategies have integrated this core into dual-targeting inhibitors, exemplified by fusion with pyridine systems to yield compounds such as 5-[6-methyl-5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxy pyridin-2-yl]-2-(cyclopentylamino)-1H-pyrimidin-6-one, which exhibits picomolar kinase affinity [10].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: